2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-
Description
“2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-” is a complex organic compound that features multiple functional groups, including a naphthalenecarboxamide, benzimidazole, hydroxy, methoxy, methylamino, and azo groups
Properties
Molecular Formula |
C27H22N6O6S |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
3-hydroxy-4-[[2-methoxy-5-methyl-4-(methylsulfamoyl)phenyl]diazenyl]-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H22N6O6S/c1-14-10-21(22(39-3)13-23(14)40(37,38)28-2)32-33-24-17-7-5-4-6-15(17)11-18(25(24)34)26(35)29-16-8-9-19-20(12-16)31-27(36)30-19/h4-13,28,34H,1-3H3,(H,29,35) |
InChI Key |
PFPYDGSNHDONGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=NC(=O)N=C5C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-” likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes may include:
Formation of the Naphthalenecarboxamide Core: This step may involve the reaction of naphthalene derivatives with carboxylic acid derivatives under conditions such as acid or base catalysis.
Benzimidazole Ring Formation: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Azo Coupling Reaction: The azo group is typically introduced through a diazotization reaction followed by coupling with an aromatic compound.
Functional Group Modifications: Introduction of hydroxy, methoxy, and methylamino groups may involve specific reagents and conditions such as methylation, hydroxylation, and amination reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.
Scalability: Adjusting reaction parameters to scale up the production from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
“2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-” can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized under specific conditions.
Reduction: The azo group can be reduced to form amines.
Substitution: Functional groups such as methylamino and methoxy can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the azo group may produce corresponding amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-Naphthalenecarboxamide exhibit promising anticancer properties. For instance, studies on related naphthalene derivatives have shown their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and survival .
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of phospholipase D (PLD), an enzyme implicated in cancer progression and metastasis. Inhibitors like NFOT (a derivative of this compound) have demonstrated significant potency against PLD2, with IC50 values in the low nanomolar range, suggesting potential therapeutic applications in managing cancer-related conditions .
Dye Production
Due to its azo group, this compound can be utilized in the synthesis of various dyes. Azo compounds are widely used in textile and food industries for their vibrant colors. The specific structural attributes of this compound enhance its stability and colorfastness, making it suitable for commercial dye production .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Enzyme Inhibition | Identified as a potent PLD inhibitor with dual action sites, significantly reducing enzyme activity at concentrations as low as 10 nM. |
| Study C | Dye Stability | Evaluated the dyeing properties of azo derivatives; showed superior lightfastness and washfastness compared to traditional dyes. |
Mechanism of Action
The mechanism by which “2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-” exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Signal Transduction Pathways: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide Derivatives: Compounds with similar naphthalenecarboxamide structures.
Benzimidazole Derivatives: Compounds containing the benzimidazole ring.
Azo Compounds: Other compounds with azo groups.
Uniqueness
The uniqueness of “2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-” lies in its combination of multiple functional groups, which may confer unique chemical and biological properties not found in simpler compounds.
Biological Activity
The compound 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]- is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, antitumor, and enzyme inhibitory activities based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₃N₃O₃
- Molecular Weight : 319.3141 g/mol
- CAS Registry Number : 26848-40-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthalene carboxamides. For instance, derivatives of 3-hydroxynaphthalene carboxamides have demonstrated significant inhibitory effects against various bacterial strains:
| Compound | MIC (μmol/L) | Target Organism |
|---|---|---|
| 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | 55.0 | Staphylococcus aureus |
| N-(2-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 28.4 | Mycobacterium marinum |
| 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | 13.0 | Mycobacterium kansasii |
These compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating their effectiveness in inhibiting bacterial growth .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies. For example, certain derivatives have shown promising results against cancer cell lines:
| Compound | Cell Line | IC₅₀ (μmol/L) | Selectivity Index |
|---|---|---|---|
| 2-Hydroxy−3-methoxybenzylidene thiazolo[3,2-a]pyrimidines | M-HeLa (cervical adenocarcinoma) | <10 | High |
| Other derivatives with similar structures | Various tumor cells | Varies | Varies |
The selectivity index (SI) is calculated as the ratio of IC₅₀ for normal cells to IC₅₀ for tumor cells, indicating the compound's ability to target cancer cells while sparing normal cells .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Notably, it acts as an inhibitor of human cytomegalovirus (HCMV) DNA polymerase:
| Compound | Target Enzyme | IC₅₀ (μmol/L) |
|---|---|---|
| N-(2-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | HCMV DNA polymerase | <0.1 |
This inhibition is significant due to the role of HCMV in various diseases and the potential for developing antiviral therapies .
Case Studies
- Antibacterial Screening : A series of naphthalene carboxamides were synthesized and screened for antibacterial activity against Staphylococcus strains and mycobacterial species. The study found that specific substitutions on the naphthalene ring enhanced biological activity .
- Antitumor Efficacy : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
